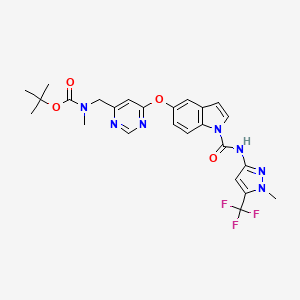
tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate is a complex organic compound that features a combination of pyrazole, indole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, such as the pyrazole, indole, and pyrimidine units, followed by their sequential coupling under controlled conditions. Common reagents used in these steps include various protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
tert-Butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (2-aminoethyl)carbamate
Uniqueness
tert-Butyl methyl((6-((1-((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamoyl)-1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)carbamate is unique due to its combination of pyrazole, indole, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C25H26F3N7O4 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[6-[1-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]carbamoyl]indol-5-yl]oxypyrimidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C25H26F3N7O4/c1-24(2,3)39-23(37)33(4)13-16-11-21(30-14-29-16)38-17-6-7-18-15(10-17)8-9-35(18)22(36)31-20-12-19(25(26,27)28)34(5)32-20/h6-12,14H,13H2,1-5H3,(H,31,32,36) |
InChI Key |
JCSGTSZAVABJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)
![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
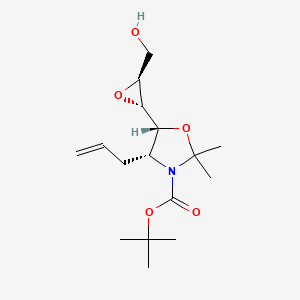
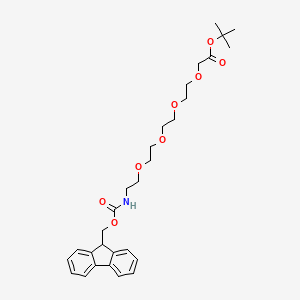
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
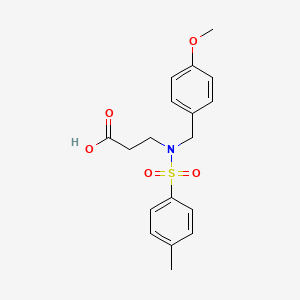

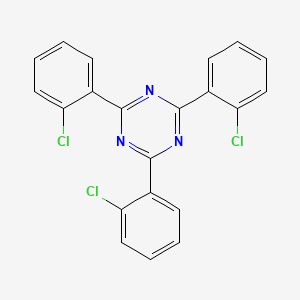
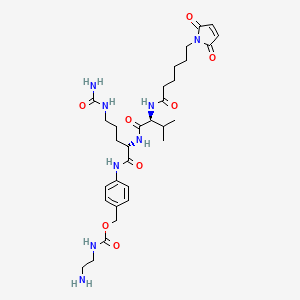



![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
